EVIDENCE LIMITATION—Physicochemical Identity: Computed LogP, H-Bond Profile, and Rotatable Bond Count Versus Core Scaffold and N-Methyl Analog
No head-to-head experimental biological data are available in peer-reviewed literature or patents for this specific compound. The only verifiable differentiation rests on computed physicochemical properties. The target compound (C14H12N4O3, MW 284.27, XLogP3-AA 1.8, 1 HBD, 6 HBA, 4 rotatable bonds) is compared with two structurally nearest analogs identifiable in public databases: (A) 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 1448124-80-8), where the isoxazole 5-phenyl is replaced by 5-methyl, and (B) the core 5-phenylisoxazole-3-carboxamide scaffold (CAS 23088-52-0, C10H8N2O2, MW 188.18), which lacks the entire oxadiazole-methyl linker [1][2]. The target compound gains approximately 6 additional heavy atoms, one additional heterocyclic ring, and two additional hydrogen bond acceptors relative to the core scaffold, while adding approximately 96 Da in molecular weight. These computed property differences are the sole quantifiable differentiators at present. No experimental IC50, Ki, MIC, solubility, logD, PAMPA, or in vivo PK data exist for this compound in any accessible public repository.
| Evidence Dimension | Molecular weight / heavy atom count / H-bond acceptor count |
|---|---|
| Target Compound Data | MW 284.27 g/mol; 21 heavy atoms; 6 HBA; 1 HBD; XLogP3-AA 1.8; 4 rotatable bonds |
| Comparator Or Baseline | Core scaffold (CAS 23088-52-0): MW 188.18 g/mol; 14 heavy atoms; 3 HBA; 1 HBD; XLogP3 1.3; 2 rotatable bonds. N-methyl analog (CAS 1448124-80-8): MW 298.30 g/mol (estimated) with 5-methyl replacing 5-phenyl. |
| Quantified Difference | ΔMW ≈ +96 Da vs. core scaffold; ΔHBA +3 vs. core scaffold; Δ heavy atoms +7 vs. core scaffold |
| Conditions | Computed properties from PubChem 2.2 (2025 release); no experimental measurement conditions available. |
Why This Matters
These computed properties differentiate procurement identity—requesting 'a phenylisoxazole-carboxamide' or 'an oxadiazole-isoxazole hybrid' without this specific CAS number may yield a materially different chemical entity with divergent solubility, permeability, and target recognition profiles.
- [1] PubChem CID 45505623 (target compound). https://pubchem.ncbi.nlm.nih.gov/compound/1207025-72-6 View Source
- [2] PubChem CID for 5-phenylisoxazole-3-carboxamide. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/23088-52-0 View Source
